molecular formula C9H7Cl2N3S2 B1361215 5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 345993-15-9

5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine

Cat. No.: B1361215
CAS No.: 345993-15-9
M. Wt: 292.2 g/mol
InChI Key: YAEYKSSQBUZEDV-UHFFFAOYSA-N
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Description

5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine is a synthetic small molecule based on the 2-amino-1,3,4-thiadiazole scaffold, a nitrogen-sulfur heterocycle of significant interest in medicinal chemistry and drug discovery research. The compound features a dichlorobenzylthio substituent, which enhances its lipophilicity and potential for biomolecular interactions. The 1,3,4-thiadiazole core is a known bioisostere of pyrimidine and pyridazine rings, structures prevalent in many biochemical pathways and pharmaceuticals . This characteristic, combined with the presence of the =N-C-S- toxophoric linkage, is frequently associated with a broad spectrum of biological activities . The 2-amino group provides a versatile site for further chemical derivatization, making this compound a valuable intermediate for synthesizing novel derivatives for structure-activity relationship (SAR) studies. Researchers are exploring this compound primarily in the context of developing new antimicrobial and central nervous system (CNS) active agents. The 2-amino-1,3,4-thiadiazole scaffold has been identified as a potential scaffold for promising antimicrobial agents, with many derivatives demonstrating activity against various pathogenic bacteria and fungi . Some studied analogues have shown effectiveness comparable to or greater than standard drugs, making this compound a critical lead for investigating new treatments for drug-resistant infections . Furthermore, derivatives of 1,3,4-thiadiazole have demonstrated potent anticonvulsant activity in preclinical models, such as the maximal electroshock seizure (MES) test . The mechanism is believed to involve facilitation of GABA-ergic neurotransmission, where the thiadiazole ring system contributes a hydrogen bonding domain and electron-donor groups that are essential for interaction with target receptors . The mesoionic nature of the 1,3,4-thiadiazole ring allows derivatives to efficiently cross cellular membranes, including the blood-brain barrier, leading to good oral absorption and bioavailability in animal models . This property is crucial for both antimicrobial and neuropharmacological applications. This product is provided For Research Use Only (RUO) and is not intended for human, veterinary, or diagnostic applications. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

5-[(2,5-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3S2/c10-6-1-2-7(11)5(3-6)4-15-9-14-13-8(12)16-9/h1-3H,4H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEYKSSQBUZEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CSC2=NN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,5-dichlorobenzyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or dimethylformamide. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiadiazole ring to a more reduced form.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran under mild conditions.

    Substitution: Amines, thiols; reactions often conducted in polar solvents such as dimethylformamide or acetonitrile at room temperature or slightly elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiadiazole derivatives

    Substitution: Substituted thiadiazole derivatives with various functional groups

Scientific Research Applications

Biological Activities

5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine exhibits several notable biological activities:

  • Antimicrobial Activity : The compound shows significant antimicrobial properties against various pathogens. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
  • Anticancer Activity : In vitro studies indicate that this compound has antiproliferative effects against several cancer cell lines, including MCF-7 breast cancer cells. The compound's activity is linked to its ability to affect biochemical pathways related to cell growth and division.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Anticonvulsant Properties : Research indicates that derivatives of thiadiazole can exhibit anticonvulsant effects through mechanisms involving GABAergic activity and voltage-gated ion channels.

Industrial Production Methods

For industrial applications, similar synthetic routes may be employed on a larger scale. Continuous flow reactors and optimized reaction conditions can enhance efficiency and yield. Purification techniques such as recrystallization or chromatography are utilized to obtain high-purity compounds.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of thiadiazole derivatives:

  • Antitumor Activity : A study demonstrated significant inhibition of tumor cell proliferation in several cancer cell lines with IC50 values indicating potent activity .
  • Anticonvulsant Efficacy : In anticonvulsant screening models (maximal electroshock and pentylenetetrazol), derivatives showed protection rates of up to 80% at specific dosages .
  • Comparative Analysis with Similar Compounds :
Compound NameStructure CharacteristicsUnique Features
5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amineDifferent aromatic substituentExhibits strong antimicrobial activity
5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amineSimilar thio group but only one chlorine atomLess lipophilic than the dichlorobenzyl derivative
5-amino-1,3,4-thiadiazole derivativesVaried substitutions on amino groupsBroad range of biological activities

Mechanism of Action

The mechanism of action of 5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes required for bacterial growth. In the context of its anti-inflammatory and anticancer properties, the compound may inhibit key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, thereby reducing inflammation and preventing cancer cell proliferation.

Comparison with Similar Compounds

Research Findings and Implications

  • This suggests that steric and electronic effects from the dichlorinated benzyl group are key to its activity .
  • SAR Trends :
    • Anticonvulsant Activity : 5-Phenyl derivatives (e.g., compound 4c ) require alkylamine side chains for efficacy, unlike DCTTA’s unmodified amine.
    • Synthetic Accessibility : DCTTA’s analogs are less explored compared to widely studied 5-phenyl or 5-chloro derivatives, highlighting a gap in SAR data for dichlorobenzyl-thiadiazoles.

Biological Activity

5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, notable for its diverse biological activities and potential applications in medicinal chemistry. The compound's structure includes a thiadiazole ring linked to a dichlorobenzylthio group, which enhances its lipophilicity and bioavailability, potentially improving its interaction with biological targets .

  • Molecular Formula : C₉H₇Cl₂N₃S₂
  • Molecular Weight : 292.21 g/mol
  • CAS Number : 345993-15-9

Biological Activities

The biological activities of this compound are primarily attributed to the thiadiazole moiety, which has been shown to exhibit various pharmacological effects:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
  • Anticancer Activity : In vitro studies have shown that this compound exhibits antiproliferative activity against several cancer cell lines. It likely affects biochemical pathways related to cell growth and division .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticonvulsant Properties : Research indicates that derivatives of the thiadiazole scaffold can exhibit anticonvulsant effects through mechanisms involving GABAergic activity and voltage-gated ion channels .

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with various biological targets:

  • GABA Receptors : Similar compounds have shown activity at GABA receptors, which are crucial in regulating neuronal excitability.
  • Voltage-Gated Ion Channels : The compound may influence the activity of ion channels involved in action potential propagation in neurons.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of thiadiazole derivatives:

  • Antitumor Activity : A study demonstrated that this compound exhibited significant inhibition of tumor cell proliferation in several cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values indicating potent activity .
  • Anticonvulsant Efficacy : In a study using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models for anticonvulsant screening, derivatives showed protection rates of up to 80% at specific dosages .
  • Comparative Analysis with Similar Compounds :
    Compound NameStructure CharacteristicsUnique Features
    5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amineDifferent aromatic substituentExhibits strong antimicrobial activity
    5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amineSimilar thio group but only one chlorine atomLess lipophilic than the dichlorobenzyl derivative
    5-amino-1,3,4-thiadiazole derivativesVaried substitutions on amino groupsBroad range of biological activities

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions generally include refluxing in solvents like ethanol or dimethylformamide .

Q & A

Q. What are the established synthetic protocols for 5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: Synthesis typically involves condensation reactions between thiosemicarbazide derivatives and chlorinated benzyl precursors. Key steps include:

  • Reagent Selection : Use POCl₃ as a catalyst for cyclization (e.g., refluxing at 90°C for 3 hours) to form the thiadiazole core .
  • Purification : Adjust pH to 8–9 with ammonia to precipitate the product, followed by recrystallization from DMSO/water (2:1) or acetone .
  • Optimization : Vary solvent systems (e.g., toluene for azeotropic water removal) and reaction times (e.g., 5-hour distillation) to improve yield .

Q. Example Reaction Conditions Table

Reagent/ConditionExample from LiteratureYield Optimization Tips
POCl₃, 90°C, 3 hoursIncrease catalyst concentration
Toluene, 5-hour refluxUse molecular sieves for dehydration
Recrystallization (acetone)Slow evaporation for crystal quality

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for dichlorobenzyl) and thiadiazole NH₂ (δ 5.5–6.0 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in substituents .
  • IR Spectroscopy : Look for N–H stretches (~3300 cm⁻¹) and C–S vibrations (600–700 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of Cl or S-containing groups) .

Advanced Research Questions

Q. How can DFT calculations complement experimental data in understanding electronic and geometric properties?

Methodological Answer:

  • Parameter Setup : Use B3LYP/6-311++G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) .
  • Validation : Compare computed bond lengths/angles with X-ray data (e.g., C–S bond: 1.74 Å calculated vs. 1.76 Å experimental) .
  • Applications : Predict charge distribution to explain reactivity (e.g., nucleophilic attack at sulfur sites) .

Q. What experimental designs are recommended to assess bioactivity while ensuring reproducibility?

Methodological Answer:

  • In Vitro Assays : Use MTT assays on cancer cell lines (e.g., HepG2) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and triplicate runs .
  • Dose-Response : Test concentrations from 1–100 μM, monitoring apoptosis via caspase-3 activation .
  • Statistical Design : Apply randomized block designs with split plots for multi-variable testing (e.g., varying substituents or doses) .

Q. How to resolve contradictions between computational predictions and empirical data (e.g., spectral or crystallographic)?

Methodological Answer:

  • Cross-Validation : Re-examine computational parameters (e.g., solvent effects in DFT) or refine crystallographic models (e.g., anisotropic displacement parameters) .
  • Error Analysis : Assess R factors (e.g., R = 0.039 for high-quality X-ray data) and data-to-parameter ratios (>15:1 for reliable refinement) .
  • Case Study : If DFT predicts planar geometry but X-ray shows a 21.5° dihedral angle, consider intermolecular forces (e.g., C–H···N hydrogen bonds) distorting the structure .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine
Reactant of Route 2
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5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine

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